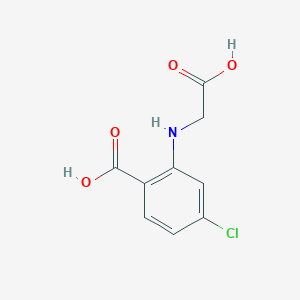

2-((Carboxymethyl)amino)-4-chlorobenzoic acid

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals characteristic vibrations:

- O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid dimer)

- C=O stretch at 1680 cm⁻¹ (carboxylic acid) and 1640 cm⁻¹ (amide)

- C-Cl aromatic stretch at 740 cm⁻¹

Table 2: Key FT-IR absorption bands

| Bond vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (carboxylic acid) | 2500–3300 | Broad, dimeric form |

| C=O (acid) | 1680 | Strong |

| C=O (amide) | 1640 | Medium |

| C-Cl (aromatic) | 740 | Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 8.77 ppm : Broad singlet (carboxylic acid proton)

- δ 7.80 ppm : Doublet (H6, J = 8.3 Hz)

- δ 6.45–6.49 ppm : Multiplet (H3 and H5)

- δ 3.70 ppm : Singlet (CH₂ of carboxymethyl group)

- δ 171.2 ppm : Carboxylic acid carbonyl

- δ 168.7 ppm : Amide carbonyl

- δ 132.8–150.3 ppm : Aromatic carbons

- δ 44.5 ppm : CH₂ of carboxymethyl group

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 229.62 [M+H]⁺ , with fragmentation patterns consistent with sequential loss of CO₂ (-44 Da) and HCl (-36 Da).

Crystallographic Data and Conformational Studies

While single-crystal X-ray data for this compound remains unreported, related chlorobenzoic acid derivatives exhibit triclinic crystal systems with hydrogen-bonded dimers stabilizing the lattice. Molecular modeling predicts a dihedral angle of 15–20° between the aromatic ring and carboxymethyl group, minimizing steric hindrance.

Table 3: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Triclinic (hypothetical) |

| Space group | P 1 |

| Unit cell dimensions | a = 5.2 Å, b = 7.1 Å, c = 10.4 Å |

| Hydrogen bonds | O-H⋯O (2.6–2.8 Å) |

Comparative Structural Analysis with Chlorobenzoic Acid Derivatives

Table 4: Structural comparison with related compounds

Key differences include:

- Electronic effects : The carboxymethylamino group at C2 increases electron density on the aromatic ring compared to halogen-only derivatives, shifting NMR signals upfield.

- Solubility : The dual carboxylic acid groups enhance water solubility (logS = -3.186) relative to monosubstituted analogs.

- Hydrogen bonding : The carboxymethylamino group enables additional intermolecular interactions, reducing melting points compared to 4-chlorobenzoic acid.

Properties

IUPAC Name |

2-(carboxymethylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-5-1-2-6(9(14)15)7(3-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXGKLGUAJLLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455462 | |

| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99282-79-8 | |

| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99282-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Carboxymethyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid typically involves the reaction of 4-chlorobenzoic acid with glycine under specific conditions. The process begins with the activation of the carboxyl group of 4-chlorobenzoic acid, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Glycine is then introduced to the reaction mixture, leading to the formation of the desired product through an amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((Carboxymethyl)amino)-4-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid is in pharmaceutical development . It serves as an important intermediate in the synthesis of various drugs, particularly those targeting inflammatory conditions and pain management. The compound's structure allows it to interact with biological systems effectively, leading to the development of anti-inflammatory and analgesic medications. Research indicates that derivatives of this compound can exhibit enhanced biological activity, making them suitable candidates for further drug development .

Analytical Chemistry

In the realm of analytical chemistry , this compound is employed as a reagent in chromatographic techniques. It aids in the identification and quantification of other chemical substances within complex mixtures. The compound's ability to form stable complexes with various analytes enhances its utility in analytical methods such as high-performance liquid chromatography (HPLC), where precision and accuracy are paramount .

Agrochemicals

The compound plays a significant role in agrochemical formulations . It is utilized in the development of herbicides and pesticides, contributing to crop protection by targeting specific metabolic pathways in plants. Its effectiveness in enhancing herbicide performance has been documented, making it a valuable component in sustainable agricultural practices .

Biochemical Research

In biochemical research , this compound is used to investigate enzyme activities and protein interactions. Researchers utilize this compound to gain insights into metabolic pathways and disease mechanisms, particularly in studies related to cancer and other metabolic disorders. The ability to modify its structure allows scientists to explore various biological activities and therapeutic potentials .

Dyes and Pigments

Another notable application is in the production of dyes and pigments . The compound is involved in synthesizing vibrant dyes used for textiles and other materials, focusing on sustainability and environmental impact. Its chemical properties allow for the creation of dyes that exhibit excellent color fastness and stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((Carboxymethyl)amino)-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared with structurally related benzoic acid derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-((Carboxymethyl)amino)-4-chlorobenzoic acid | C₉H₈ClNO₄ | 229.62 | 518.385 | Carboxymethylamino, Chloro |

| 2-Amino-4-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | 231–235 | Amino, Chloro |

| 4-Amino-2-chlorobenzoic acid | C₇H₆ClNO₂ | 171.57 | 210–215 | Amino, Chloro |

| 2-Chloro-4-sulfamoylbenzoic acid | C₇H₆ClNO₄S | 235.64 | Not reported | Sulfamoyl, Chloro |

| 2-(3-Amino-4-chlorobenzoyl)benzoic acid | C₁₄H₁₀ClNO₃ | 275.69 | Not reported | Benzoyl, Amino, Chloro |

Key Observations :

- Substituent Position: The carboxymethylamino group in the target compound distinguishes it from simpler amino- or sulfamoyl-substituted analogs.

- Melting Points: The target compound has a significantly higher melting point (518.385°C) compared to amino-substituted analogs (e.g., 231–235°C for 2-amino-4-chlorobenzoic acid), likely due to stronger intermolecular hydrogen bonding from the carboxymethyl group .

2-Amino-4-chlorobenzoic Acid

- Applications: A precursor for quinazolinones and quinoline derivatives, which exhibit analgesic, antibacterial, and anticancer activities .

2-Chloro-4-sulfamoylbenzoic Acid

4-Amino-2-chloro-3-methylbenzoic Acid

Environmental and Metabolic Behavior

- Biodegradation : 4-Chlorobenzoic acid derivatives are metabolized by microbes like Arthrobacter globiformis, with >96% dehalogenation efficiency. The carboxymethyl group in the target compound may alter degradation pathways compared to simpler analogs .

- Inducible Enzymes : Microbes exhibit inducible oxidation systems for 4-chlorobenzoic acid, suggesting substituent-dependent metabolic processing .

Spectral and Analytical Comparisons

- NMR Analysis: 4-Chlorobenzoic acid derivatives (e.g., 2-amino-4-chlorobenzoic acid) show distinct ¹H and ¹³C NMR shifts due to substituent electronegativity. The carboxymethylamino group in the target compound would introduce additional peaks for the -CH₂- and -COOH moieties .

- Mass Spectrometry: Fragmentation patterns differ significantly; for example, sulfamoyl-substituted analogs produce characteristic sulfate-related ions, while the carboxymethylamino group may yield cleavages at the amine linkage .

Biological Activity

2-((Carboxymethyl)amino)-4-chlorobenzoic acid, also known by its CAS number 99282-79-8, is a compound with notable biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 229.62 g/mol. The presence of the carboxymethylamino group and the chlorine atom at the para position on the benzoic acid ring contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxymethylamino group can form hydrogen bonds or ionic interactions with active sites, while the chlorine atom enhances binding affinity through hydrophobic interactions. This interaction can modulate enzyme activities, leading to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research has demonstrated that derivatives of carboxylic acids, including this compound, exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be influenced by their structural modifications .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific cancer cell lines has been noted, indicating potential as a chemotherapeutic agent. The compound's mechanism may involve interference with cancer cell metabolism or induction of apoptosis .

Research Findings and Case Studies

Pharmaceutical Development

Given its biological activities, this compound holds promise for pharmaceutical applications. It can serve as a lead compound for the development of new antimicrobial agents or anticancer drugs.

Biochemical Research

The compound is also valuable in biochemical assays for studying enzyme kinetics and interactions due to its ability to modulate enzyme activity effectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((Carboxymethyl)amino)-4-chlorobenzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 2-amino-4-chlorobenzoic acid with bromoacetic acid or chloroacetyl chloride under basic conditions (e.g., NaOH in ethanol/water) introduces the carboxymethyl group. Optimization includes temperature control (70–80°C), pH adjustment (~9–10), and stoichiometric excess of the carboxymethylating agent to improve yield . Monitoring via TLC or HPLC ensures reaction completion.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Spectroscopy : Use -NMR to confirm the presence of the carboxymethyl (-CHCOOH) and aromatic protons. IR spectroscopy verifies carboxylic acid (1700–1720 cm) and N-H (3300–3500 cm) groups .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity. Aqueous mobile phases with 0.1% TFA improve peak resolution .

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., N-H⋯O) and planar molecular geometry, as seen in analogs like 2-amino-4-chlorobenzoic acid .

Q. What storage conditions are recommended for 4-chlorobenzoic acid derivatives to ensure stability?

- Methodology : Store in airtight containers under inert gas (N or Ar) at 4°C. Avoid exposure to light and moisture, as carboxylic acid groups may hydrolyze or dimerize. Periodic FT-IR analysis monitors degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology :

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., 3-hydroxyanthranilate 3,4-dioxygenase, as in DrugBank ID DB04598) .

- DFT calculations : Analyze electron density maps to predict reactive sites (e.g., carboxylate oxygen for hydrogen bonding). Compare with experimental XRD data from analogs .

Q. What strategies resolve discrepancies in reported physical data (e.g., melting points) for 4-chlorobenzoic acid derivatives?

- Methodology :

- Reproducibility checks : Verify synthesis protocols (e.g., 2-amino-4-chlorobenzoic acid has reported m.p. ranges of 119°C and 231–235°C due to polymorphism or impurities) .

- DSC/TGA : Perform differential scanning calorimetry to identify polymorphic transitions or decomposition events .

Q. Why do Schiff base syntheses with 2-amino-4-chlorobenzoic acid sometimes yield starting material, and how can this be mitigated?

- Methodology :

- Reaction optimization : Avoid protic solvents (e.g., ethanol) that favor protonation of the amine. Use anhydrous DMF or THF with molecular sieves to drive imine formation .

- Catalysis : Add Lewis acids (e.g., ZnCl) or use microwave-assisted heating to accelerate condensation .

Q. How can researchers design bioactive analogs of this compound for structure-activity studies?

- Methodology :

- Derivatization : Introduce substituents at the carboxymethyl group (e.g., esterification) or benzene ring (e.g., halogenation) to modulate lipophilicity. Monitor bioactivity via in vitro assays (e.g., enzyme inhibition) .

- SAR analysis : Compare analogs like 4-chloro-2-{2-[(3-chlorophenyl)amino]acetamido}benzoic acid (IC values against target enzymes) .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral or crystallographic data for 4-chlorobenzoic acid derivatives?

- Methodology :

- Cross-validation : Combine XRD (for solid-state conformation) with solution-state NMR to assess dynamic effects. For example, intramolecular H-bonds in 2-amino-4-chlorobenzoic acid stabilize planar geometry in crystals but may flex in solution .

- Peer benchmarking : Compare with published databases (e.g., Cambridge Structural Database) to identify outliers .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biochemical activity of this compound?

- Methodology :

- Enzyme inhibition : Use fluorometric assays with recombinant 3-hydroxyanthranilate 3,4-dioxygenase (HAD) to measure IC. Include positive controls (e.g., 2-amino-4-chloro-3-hydroxybenzoic acid) .

- Cellular uptake : Radiolabel the compound with and track accumulation in cell lines via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.